molecular formula C13H13N3O3S2 B12135681 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12135681
M. Wt: 323.4 g/mol
InChI Key: MFPGVHFLSXVAMM-UHFFFAOYSA-N
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Description

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the benzodioxole moiety, and the final amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzodioxole-containing molecules. Examples include:

  • 4-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
  • 4-amino-N-(1,3-benzodioxol-5-yl)-3-methylbenzamide

Uniqueness

The uniqueness of 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C13H13N3O3S2

Molecular Weight

323.4 g/mol

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H13N3O3S2/c1-16-11(14)10(21-13(16)20)12(17)15-5-7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6,14H2,1H3,(H,15,17)

InChI Key

MFPGVHFLSXVAMM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NCC2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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